molecular formula C11H15ClN4O2 B2841310 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide CAS No. 2415601-67-9

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide

Cat. No. B2841310
CAS RN: 2415601-67-9
M. Wt: 270.72
InChI Key: YFXWHGYHMDOYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. The JAK-STAT pathway plays a crucial role in regulating immune responses, hematopoiesis, and inflammation. Thus, JAK inhibitors have been investigated as potential treatments for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is primarily expressed in immune cells, and it plays a crucial role in regulating the differentiation and activation of T cells. By inhibiting JAK3, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide blocks the downstream signaling of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the suppression of T-cell activation and proliferation, which are key processes in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as synovial tissue in rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has also been extensively studied in preclinical and clinical settings, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is also a potent immunosuppressant, which may have off-target effects on other immune cells and pathways.

Future Directions

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has shown promising results in preclinical and clinical studies, but there are still several areas for future research. Some of the future directions for 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide include:
1. Investigating the long-term safety and efficacy of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide in treating autoimmune diseases.
2. Exploring the potential of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide in combination therapy with other immunomodulatory agents.
3. Studying the effects of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide on other immune cells and pathways, such as B cells and dendritic cells.
4. Developing more potent and selective JAK inhibitors based on the structure of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide.
5. Investigating the role of JAK3 in other diseases, such as cancer and infectious diseases.
In conclusion, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a selective inhibitor of JAK3, which plays a crucial role in regulating immune responses. 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has shown promising results in preclinical and clinical studies, but there are still several areas for future research.

Synthesis Methods

The synthesis of 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide involves several steps, starting from the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminopropane to form 2-(5-chloropyrimidin-2-ylamino)propan-1-ol. This intermediate is then reacted with 4-(chloromethyl)piperidine hydrochloride to yield 2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide. The final product is obtained by purification through recrystallization.

Scientific Research Applications

2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, 2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide has been evaluated for its efficacy and safety in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c12-8-5-14-11(15-6-8)18-9-1-3-16(4-2-9)7-10(13)17/h5-6,9H,1-4,7H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWHGYHMDOYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.